Methyl 4-propylbenzoate
Overview
Description
Methyl 4-propylbenzoate is an organic compound with the chemical formula C11H14O2. It is an ester derived from benzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid with a pleasant odor and is used in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-propylbenzoate can be synthesized through several methods. One common method is the esterification of 4-propylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous reactors and advanced purification techniques, such as fractional distillation, are employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-propylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-propylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed:
Oxidation: 4-Propylbenzoic acid.
Reduction: 4-Propylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-propylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-propylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its ester functional group .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but without the propyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to methyl 4-propylbenzoate but with a propyl group attached to the benzoate ester.
Uniqueness: this compound is unique due to the presence of the propyl group at the para position of the benzoate ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
IUPAC Name |
methyl 4-propylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJHVNBEFFCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511714 | |
Record name | Methyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81631-63-2 | |
Record name | Methyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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